molecular formula C22H25NO4S B3008567 (E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid CAS No. 452089-33-7

(E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid

Cat. No.: B3008567
CAS No.: 452089-33-7
M. Wt: 399.51
InChI Key: YUSDCUSKQJKIKO-MDZDMXLPSA-N
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Description

(E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid, also known as BMS-986177, is a small molecule inhibitor that is being researched for its potential use in treating various diseases. This compound has been shown to have promising effects on the human body through its ability to target certain enzymes and receptors.

Scientific Research Applications

Anticancer Applications

Cinnamic acid derivatives, including structures similar to (E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid, have been highlighted for their potential as anticancer agents. These compounds are noted for their rich medicinal tradition and underutilized potential in anticancer research, with various cinnamoyl derivatives showing promise in this field. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive compilation of the synthesis and biological evaluation of these derivatives in anticancer research, emphasizing the need for further exploration of their potentials (De, Baltas, & Bedos-Belval, 2011).

Biomedical Applications

The use of acrylic acid and its derivatives, including the complex this compound, in biomedical applications, particularly in regenerative medicine and tissue engineering, is significant. Non-thermal plasma polymerization of organic compounds like acrylic acid has been identified as an effective method for modifying polymeric surface properties, which is crucial for biomolecules immobilization processes and tissue regeneration. Bitar et al. (2018) review the use of acrylic acid as a precursor for plasma-assisted deposition of carboxylic-group-containing films, highlighting the importance of these coatings in improving cell growth, proliferation, and differentiation in the biomedical field (Bitar, Cools, De Geyter, & Morent, 2018).

Environmental and Safety Analysis

The degradation and environmental impact of polyfluoroalkyl chemicals, which are structurally related to or may include this compound derivatives, have been reviewed extensively. Liu and Avendaño (2013) delve into the microbial degradation of polyfluoroalkyl chemicals, emphasizing the transformation of these compounds into perfluoroalkyl carboxylic and sulfonic acids. This review identifies knowledge gaps and suggests directions for future research regarding the environmental monitoring and ecotoxicological assessment of these chemicals (Liu & Avendaño, 2013).

Properties

IUPAC Name

(E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-17-7-8-19(9-10-22(24)25)16-21(17)28(26,27)23-13-11-20(12-14-23)15-18-5-3-2-4-6-18/h2-10,16,20H,11-15H2,1H3,(H,24,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDCUSKQJKIKO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332258
Record name (E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452089-33-7
Record name (E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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